molecular formula C42H58N12O8 B10847423 c[Nle-Gln-D-Phe-Arg-Trp-Glu]-NH2

c[Nle-Gln-D-Phe-Arg-Trp-Glu]-NH2

Cat. No.: B10847423
M. Wt: 859.0 g/mol
InChI Key: RNMRQCPIALKVBK-HSPZZYPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

c[Nle-Gln-D-Phe-Arg-Trp-Glu]-NH2 is a synthetic cyclic peptide provided for research purposes. This compound is part of a class of peptides related to exendin-4 and glucagon-like peptide-1 (GLP-1), which are of significant interest in metabolic research . Its structure features a cyclic arrangement and includes a D-isomer amino acid (D-Phe), modifications that are often employed to enhance metabolic stability and receptor selectivity compared to their linear, all-L-amino-acid counterparts . Peptides with similar structural motifs, including the Arg-Trp sequence, have been investigated for their potential to interact with key hormone receptors involved in glucose metabolism, such as the GLP-1 receptor . This makes this compound a valuable tool for scientists studying signal transduction pathways, receptor-ligand interactions, and the development of new therapeutic approaches for metabolic disorders. The product is strictly for laboratory research and is not intended for diagnostic or therapeutic applications. For a detailed structural and functional analysis, researchers are encouraged to consult relevant scientific literature and patent databases .

Properties

Molecular Formula

C42H58N12O8

Molecular Weight

859.0 g/mol

IUPAC Name

(2S,5R,8R,11S,14S,17S)-5-(3-amino-3-oxopropyl)-8-benzyl-2-butyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide

InChI

InChI=1S/C42H58N12O8/c1-2-3-13-29-37(58)52-31(16-18-34(43)55)39(60)53-32(21-24-10-5-4-6-11-24)40(61)51-30(15-9-20-47-42(45)46)38(59)54-33(22-25-23-48-27-14-8-7-12-26(25)27)41(62)50-28(36(44)57)17-19-35(56)49-29/h4-8,10-12,14,23,28-33,48H,2-3,9,13,15-22H2,1H3,(H2,43,55)(H2,44,57)(H,49,56)(H,50,62)(H,51,61)(H,52,58)(H,53,60)(H,54,59)(H4,45,46,47)/t28-,29-,30-,31+,32+,33-/m0/s1

InChI Key

RNMRQCPIALKVBK-HSPZZYPGSA-N

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CCC(=O)N

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CCC(=O)N

Origin of Product

United States

Scientific Research Applications

Research Applications

  • Obesity and Metabolic Disorders :
    • c[Nle-Gln-D-Phe-Arg-Trp-Glu]-NH2 has been studied for its potential role in obesity treatment. By selectively activating hMC3R, it may help modulate appetite and energy expenditure, offering a therapeutic avenue for metabolic disorders .
  • Skin Pigmentation :
    • The compound's interaction with melanocortin receptors influences melanin synthesis, making it relevant in research focused on skin pigmentation disorders and tanning responses. Studies have shown that analogs like this compound can enhance melanin density in response to UV exposure .
  • Pharmacological Profiling :
    • Various studies have explored the pharmacological profiles of cyclic melanocortin analogs, including this compound. These investigations assess receptor selectivity and agonist/antagonist activities, contributing to the understanding of melanocortin signaling pathways in health and disease .

Comparative Analysis with Related Compounds

The structural variations among cyclic peptides can significantly influence their biological activities. Below is a comparison table highlighting some related compounds and their key features:

Compound NameKey FeaturesReceptor Selectivity
c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2Enhanced binding affinity due to dual NorleucineSelective agonist at hMC3R
c[Nle-Arg-D-Nal(2′)-Arg-Trp-Glu]-NH2Substituted arginine; altered receptor selectivityAgonist/antagonist
c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2Histidine substitution affects binding dynamicsVaries by receptor type
c[Nle-Asp-D-Nal(2′)-Arg-Trp-Glu]-NH2Aspartic acid modification alters biological activityAntagonistic properties
c[Nle-Gln-D-Nal(2′)-Arg-Trp-Glu]-NH2Glutamine substitution impacts stabilitySelective antagonist

Case Studies

  • Clinical Trials :
    • A phase II clinical trial demonstrated that c[Nle4-D-Phe7]-α-MSH increased melanin density in patients exposed to artificial light, indicating its potential use in dermatological applications .
  • Animal Models :
    • Research involving animal models has shown that administration of cyclic melanocortin peptides can lead to significant changes in body weight and fat distribution, supporting their role in obesity research .
  • In Vitro Studies :
    • In vitro pharmacological profiling has revealed that modifications to the peptide structure can lead to varying degrees of receptor activation, providing insights into designing more effective melanocortin-based therapies .

Comparison with Similar Compounds

Activity Parameters :

  • Parameter 1/2 : Likely EC₅₀ (nM) values for hMC3R agonism (lower values indicate higher potency).
  • Key Findings :
    • Gln (Entry 3) : Intermediate potency, balancing receptor binding and selectivity.
    • His (Entry 1) : Higher potency (2.68) but reduced selectivity.
    • Pro/Val (Entries 2/5) : Lower potency, suggesting bulkier residues disrupt binding.
    • Arg (Entry 4) : Moderate activity, likely due to charge interactions with receptors .

Role of D-Amino Acids in Peptide Design

The inclusion of D-Phe in c[Nle-Gln-D-Phe-Arg-Trp-Glu]-NH2 is critical for:

  • Enhanced Stability : Resistance to proteolytic degradation compared to L-configuration peptides.
  • Receptor Selectivity : D-Phe alters side-chain orientation, favoring interactions with hMC3R over hMC5R. Similar effects are observed in FMRFamide-related peptides (e.g., [D-Met²]-FMRFamide in ), where D-residues enhance opioid-like activity on intestinal motility .

Comparison to Opioid-Modulating Peptides

  • Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 Analogues () :
    • D-Tyr-D-Leu-[N-Me]-Phe-Gln-Pro-Gln-Arg-Phe-NH2 : Acts as a dual hMC3R agonist and opioid antagonist.
    • Contrast : this compound lacks opioid activity but shares the use of D-residues for stability and receptor targeting.

Enzymatic Substrates with D-Residues

  • Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 (): A collagenase substrate where D-Arg confers resistance to cleavage. Divergence: Unlike the melanocortin-targeted compound, this peptide prioritizes enzymatic interaction over receptor binding.

Preparation Methods

Resin and Amino Acid Loading

The synthesis begins with Rink amide AM resin (loading capacity: 0.37–0.7 mmol/g), which provides a stable amide linkage for C-terminal amidation. The first amino acid, Fmoc-Glu(OAll)-OH (All = allyl), is anchored via a coupling reaction using N,N'-diisopropylcarbodiimide (DIC) and 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) in dimethylformamide (DMF). Allyl protection on Glu allows selective deprotection later for cyclization.

Sequential Elongation

The peptide sequence Nle-Gln-D-Phe-Arg-Trp-Glu is assembled using Fmoc-protected amino acids:

  • Fmoc-Trp(Boc)-OH

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-D-Phe-OH

  • Fmoc-Gln(Trt)-OH

  • Fmoc-Nle-OH

Coupling reactions use DIC/6-Cl-HOBt (3–5 equiv) in DMF, with each step monitored by the Kaiser test to ensure >99% completion. The use of 2-chlorotrityl resin for linear precursor synthesis is noted in alternative protocols.

Side-Chain Deprotection

After sequence assembly, the allyl group on Glu is removed using Pd(PPh₃)₄ (0.1 equiv) and phenylsilane (20 equiv) in dichloromethane (DCM). This step exposes the ε-carboxyl group for subsequent cyclization.

Cyclization Strategy

Macrocyclization Conditions

Cyclization is performed at high dilution (0.1 mM) to prevent intermolecular reactions. The linear peptide is treated with:

  • BOP reagent (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate, 6 equiv)

  • 4-dimethylaminopyridine (DMAP, 6 equiv)

  • DIPEA (N,N-diisopropylethylamine, 10 equiv) in tetrahydrofuran (THF).

Reaction progress is monitored by HPLC, with completion typically achieved within 4 hours.

Conformational Analysis

Molecular dynamics simulations (OPLS-AA force field, GB/SA solvent model) reveal a β-loop structure stabilized by hydrophobic interactions between Nle and Arg residues (Figure 1). This scaffold mimics the bioactive conformation of melanocortin analogues like MT-II, enhancing receptor selectivity.

Cleavage and Global Deprotection

Resin Cleavage

The cyclized peptide is cleaved from the resin using a TFA-based cocktail :

  • TFA (82.5%)

  • Water (5%)

  • Thioanisole (5%)

  • 1,2-Ethanedithiol (2.5%)

  • Phenol (5%)

The mixture is agitated for 3 hours at 25°C, followed by precipitation in cold diethyl ether.

Side-Chain Deprotection

Global deprotection of remaining groups (e.g., Pbf on Arg, Trt on Gln) occurs simultaneously during cleavage. Post-cleavage, the crude peptide is dissolved in 2 M acetic acid , filtered, and lyophilized.

Purification and Analytical Characterization

Reversed-Phase HPLC (RP-HPLC)

Purification uses a C₁₈ column (Vydac 218TP1022, 250 × 22 mm) with gradients of 0.1% TFA in water (A) and acetonitrile (B) . Key parameters:

ParameterValue
Gradient20–80% B over 50 minutes
Flow rate10 mL/min
Retention time (k')3.32 (System 1)

The purified peptide achieves >95% purity, confirmed by analytical HPLC.

Mass Spectrometry

High-resolution FAB-MS confirms molecular weight:

  • Calculated : 859.4579 Da

  • Observed : 859.4543 Da

Conformational Validation

1H NMR in DMSO-d₆/CD₃CN reveals key NOEs between Nle-CH₃ and Arg-NH, supporting the cyclic β-loop structure.

Comparative Analysis of Cyclic vs. Linear Analogues

Biological Activity Correlation

The cyclic structure confers enhanced hMC3R selectivity (EC₅₀ = 1.7 nM) compared to linear analogues (Table 1):

CompoundhMC3R EC₅₀ (nM)hMC4R EC₅₀ (nM)
c[Nle-Gln-D-Phe-Arg-Trp-Glu]-NH₂1.7>10,000
Linear γ-MSH372,000

Solubility and Stability

The cyclic peptide exhibits improved aqueous solubility (12 mg/mL in PBS) and proteolytic stability (t₁/₂ > 24 hours in human plasma) versus linear counterparts.

Challenges and Optimization

Cyclization Efficiency

Initial attempts using HATU/DIPEA resulted in dimerization (15–20%). Switching to BOP/DMAP reduced byproducts to <5%.

Purification Yield

The overall yield after HPLC is 30–35% , limited by conformational heterogeneity during cyclization .

Q & A

Q. How can researchers validate the role of specific functional groups (e.g., D-Phe7) in receptor binding?

  • Methodology : Synthesize alanine-scanning mutants and test in competitive binding assays. Pair with molecular docking simulations (e.g., AutoDock Vina) to visualize interactions. Fluorescence polarization assays can quantify binding affinity changes .

Tables of Key Findings

Structural Modification Biological Potency (Lizard Skin) Key Insight Reference
Ac-[Nle4,Asp5,D-Phe7,Lys10]-NH290× α-MSH23-membered ring optimizes receptor fit
Ac-[Nle4,Glu5,D-Phe7,Lys10]-NH26× α-MSHLarger rings reduce potency
Linear α-MSH4-13 analogue1× α-MSHCyclization critical for prolonged activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.